molecular formula C7H13N3S B1344406 5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 869941-86-6

5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344406
CAS No.: 869941-86-6
M. Wt: 171.27 g/mol
InChI Key: QWSRQDOKMZEDAI-UHFFFAOYSA-N
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Description

“5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol” is a biochemical compound with the molecular formula C7H13N3S and a molecular weight of 171.26 . It is used for research purposes .


Synthesis Analysis

The synthesis of 1,2,4-triazoles, which includes “this compound”, can be achieved through various methods. One such method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H13N3S . The compound contains seven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one sulfur atom .

Scientific Research Applications

Synthesis and Chemical Properties

Research on 1,2,4-triazole derivatives often focuses on their synthesis and the exploration of their chemical properties. For instance, facile synthesis methods have been developed for novel triazolo[3,4-b]thiadiazines and triazolo[4,3-b]tetrazines using 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol as a key intermediate, demonstrating the versatility of triazole compounds in producing heterocyclic compounds with potential biological activities (Abdelrazek et al., 2018). These methods are crucial for the development of new materials with potential applications in medicinal chemistry and material science.

Biological Activities

1,2,4-Triazole derivatives are extensively studied for their antimicrobial activities. For example, the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities have revealed that these compounds exhibit a range of effects against various microorganisms, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009). This line of research is critical in the ongoing search for new treatments for infectious diseases, especially in the face of increasing antibiotic resistance.

Pharmacological Applications

The exploration of the pharmacological properties of 1,2,4-triazole derivatives has also been a significant area of interest. For instance, compounds synthesized from 1,2,4-triazole-3-thiol derivatives have been evaluated for their anti-inflammatory activities, demonstrating the potential therapeutic applications of these compounds in treating inflammation-related conditions (Tozkoparan et al., 2000). Research in this area contributes to the development of new anti-inflammatory medications, which are crucial for managing chronic inflammatory diseases.

Properties

IUPAC Name

3-ethyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-4-6-8-9-7(11)10(6)5(2)3/h5H,4H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSRQDOKMZEDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.